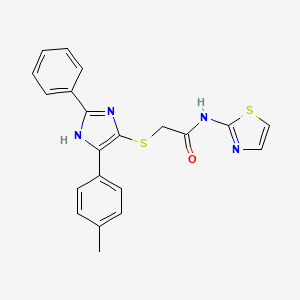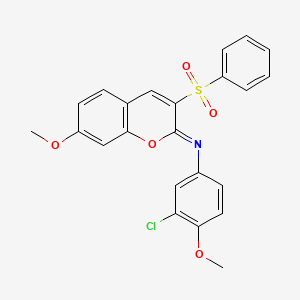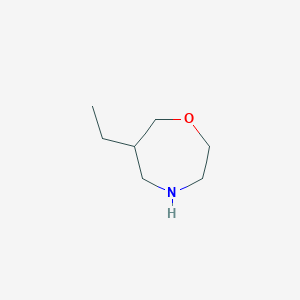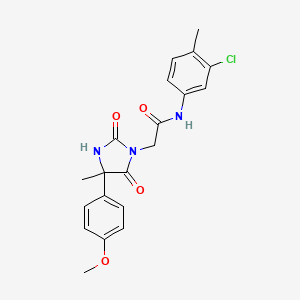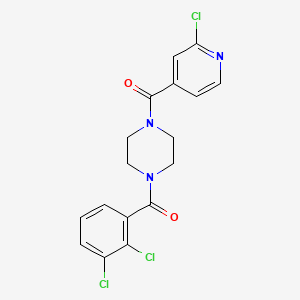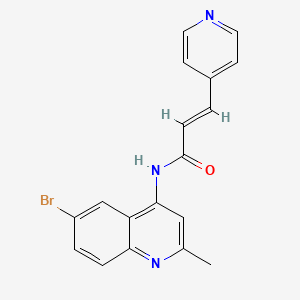
(E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide involves the reaction of 6-bromo-2-methylquinoline-4-carbaldehyde with 4-pyridinecarboxaldehyde followed by the addition of an amine group and acryloyl chloride.
Starting Materials
6-bromo-2-methylquinoline-4-carbaldehyde, 4-pyridinecarboxaldehyde, amine, acryloyl chloride
Reaction
Step 1: React 6-bromo-2-methylquinoline-4-carbaldehyde with 4-pyridinecarboxaldehyde in the presence of a base to form (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)propenal., Step 2: Add an amine group to (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)propenal using a suitable amine reagent to form (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)prop-2-en-1-amine., Step 3: React (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)prop-2-en-1-amine with acryloyl chloride in the presence of a base to form (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide.
Mécanisme D'action
The mechanism of action of (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes and receptors, including protein kinases and G protein-coupled receptors. This inhibition can lead to changes in cellular signaling pathways and physiological responses.
Effets Biochimiques Et Physiologiques
(E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of certain bacteria, and modulate neuronal activity in the brain. However, the specific effects of this compound can vary depending on the cell type and experimental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide in lab experiments is its ability to selectively inhibit certain enzymes and receptors. This can be useful for studying specific signaling pathways and physiological responses. However, one limitation is that the effects of this compound can be cell type-specific and may not be applicable to all experimental systems.
Orientations Futures
There are several future directions for the study of (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide. One direction is to further investigate its mechanism of action and identify its specific targets in different cell types. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, the development of new synthesis methods and modifications of the compound could lead to improved efficacy and specificity.
Applications De Recherche Scientifique
(E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide has been used in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. This compound has been shown to inhibit the activity of certain enzymes and receptors, making it a potential therapeutic agent for various diseases.
Propriétés
IUPAC Name |
(E)-N-(6-bromo-2-methylquinolin-4-yl)-3-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c1-12-10-17(15-11-14(19)3-4-16(15)21-12)22-18(23)5-2-13-6-8-20-9-7-13/h2-11H,1H3,(H,21,22,23)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEUNNQITWAAIU-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)/C=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

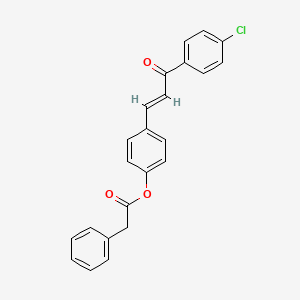
![1-(4-Chlorophenyl)-3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-propen-1-one](/img/structure/B2785941.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoate](/img/structure/B2785942.png)
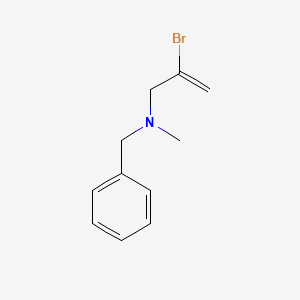
![3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2785944.png)
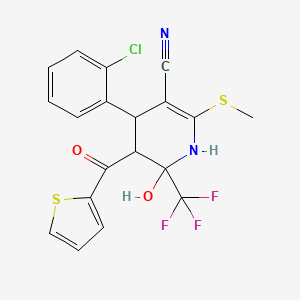
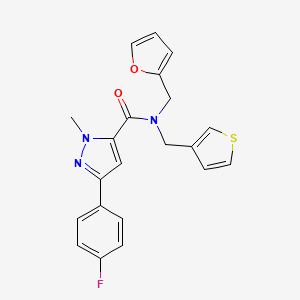
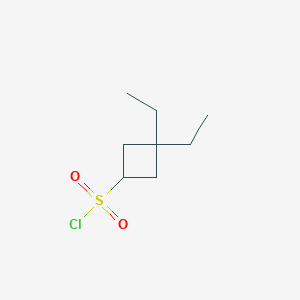
![N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2785950.png)
